{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine
Description
Properties
IUPAC Name |
[6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTGVBTULAQOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)CN)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016673-57-6 | |
| Record name | {6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving appropriate amines and dihaloalkanes.
Attachment of Pyridine Rings: The pyridine rings are introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with pyridine halides under basic conditions.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridine halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Recent studies have indicated that compounds similar to 6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine exhibit significant antidepressant properties. The piperazine moiety is known to enhance the interaction with serotonin receptors, which is crucial for mood regulation. Research has shown that derivatives of this compound can lead to improved selectivity and efficacy in targeting serotonin receptors, making them potential candidates for antidepressant drugs .
1.2 Anticancer Potential
The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. A study highlighted that thiazole-pyridine hybrids, which include similar structural elements, demonstrated promising anti-breast cancer efficacy against MCF-7 cell lines, suggesting that modifications of the piperazine and pyridine components could yield effective anticancer agents .
Neuropharmacology
2.1 Anticonvulsant Activity
Research on thiazole-bearing molecules has revealed their anticonvulsant properties, with some analogues showing median effective doses significantly lower than standard medications. The incorporation of piperazine rings into these structures may enhance their neuroprotective effects, indicating a potential pathway for developing new anticonvulsant therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological profiles of compounds like 6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine. SAR studies have demonstrated that specific substitutions on the pyridine and piperazine rings can dramatically influence the binding affinity and selectivity for various receptors, including dopamine and serotonin receptors .
Case Studies
Mechanism of Action
The mechanism of action of {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.
Pyridine Derivatives: Pyridine-based compounds, such as pyridoxine (vitamin B6), exhibit similar chemical properties.
Uniqueness
{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine: is unique due to its dual pyridine-piperazine structure, which provides a versatile scaffold for drug design and development. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Biological Activity
The compound {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine , also known by its CAS number 1016752-61-6, is a pyridine-based derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₁₅H₁₉N₅
- Molecular Weight : 265.32 g/mol
- CAS Number : 1016752-61-6
Structural Characteristics
The compound features a complex structure with a piperazine ring and multiple pyridine moieties, which may contribute to its biological activity. The presence of nitrogen-containing rings is often associated with various pharmacological effects, including interactions with neurotransmitter systems.
Antimicrobial Activity
Research indicates that derivatives of piperazine and pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against pathogens such as Mycobacterium tuberculosis (MTB). In studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL, suggesting potent activity against tuberculosis strains .
Antichlamydial Activity
In a study focusing on antichlamydial activity, derivatives of piperazine were evaluated for their efficacy against Chlamydia species. Compounds with structural similarities to this compound were tested, revealing that modifications in the piperazine moiety significantly influenced activity. Some derivatives exhibited superior activity compared to traditional antibiotics like penicillin .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter receptors. Compounds containing piperazine rings are often explored for their effects on serotonin and dopamine pathways, which may lead to anxiolytic or antidepressant effects. Further studies are needed to elucidate these mechanisms.
Synthesis and Optimization
A review highlighted the synthesis of various pyrido[2,3-d]pyrimidine derivatives, emphasizing the importance of structural optimization in enhancing biological activity. This study noted that modifications to the piperazine and pyridine components could lead to improved solubility and bioavailability, crucial for therapeutic applications .
Comparative Activity Table
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.56 | Anti-TB |
| Compound B | Structure B | 3.45 | Antichlamydial |
| Compound C | Structure C | 0.29 | Anti-TB |
Note: The structures are illustrative; actual chemical structures should be referenced from chemical databases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Alkylation of pyridine precursors with bromoalkyltetrahydropyran derivatives, followed by deprotection and cyclization (e.g., using trifluoroacetic acid for Boc removal) .
- Step 2 : Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups to the pyridine core, employing Pd catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate as a base .
- Key Considerations :
- Yields vary with substituent steric effects; electron-deficient pyridines improve coupling efficiency.
- Data Table :
| Synthetic Step | Catalyst/Reagent | Yield Range | Reference |
|---|---|---|---|
| Alkylation | TFA (deprotection) | 70-85% | |
| Suzuki Coupling | Pd(dppf)Cl₂ | 60-92% |
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology :
- Use SHELX software suite (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Focus on bond angles/distances in the piperazine-pyridine linkage to confirm planarity .
- Key Findings :
- The pyridine-piperazine moiety adopts a chair conformation, with torsional angles < 10° between adjacent rings, ensuring minimal steric strain .
Q. What are the primary pharmacological targets of this compound?
- Evidence :
- High affinity for nicotinic acetylcholine receptors (nAChRs) , particularly α4β2 (Ki ≤ 15 nM) and α7 subtypes (Ki ≤ 110 nM), validated via radioligand binding assays .
- Potential RET kinase inhibition (IC₅₀ < 50 nM) in cancer models, linked to its pyridine-piperazine scaffold .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect binding affinity to nAChRs?
- Methodology :
- SAR Analysis : Compare derivatives with methyl, trifluoromethyl, or methoxy groups at pyridine positions.
- Data Table :
| Substituent Position | Affinity (α4β2 nAChR, Ki) | Selectivity (α7/α4β2) | Reference |
|---|---|---|---|
| 6-Methyl | 0.5 nM | 1:20 | |
| 4-Trifluoromethyl | 3.2 nM | 1:15 |
- Contradictions :
- Methyl groups enhance α4β2 affinity but reduce α7 selectivity, while bulkier substituents (e.g., trifluoromethyl) improve subtype discrimination .
Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?
- Methodology :
- HPLC-MS/MS for detecting degradation products in simulated gastric fluid (pH 2.0) and plasma.
- Key Findings :
- Degradation occurs via piperazine ring oxidation (t₁/₂ = 6.2 hrs at pH 7.4), forming N-oxide byproducts .
- Mitigation Strategies :
- Encapsulation in PEGylated liposomes improves stability (t₁/₂ > 24 hrs) .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against the PDB database.
- Results :
- High docking scores (>7.0) for dopamine D3 receptors (ΔG = -9.2 kcal/mol), suggesting potential CNS side effects .
Data Contradiction Analysis
Q. Why do reported synthesis yields vary across studies (e.g., 60% vs. 92% for Suzuki coupling)?
- Factors :
- Catalyst Purity : Pd(dppf)Cl₂ batches with residual solvents (e.g., THF) reduce reactivity .
- Substrate Preactivation : Boronic ester preactivation via microwave irradiation (100°C, 10 min) increases yields to >85% .
Q. How to resolve discrepancies in nAChR subtype selectivity between in vitro and in vivo models?
- Hypothesis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
